5-(Chloromethyl)-2-(methylthio)pyridine

Descripción

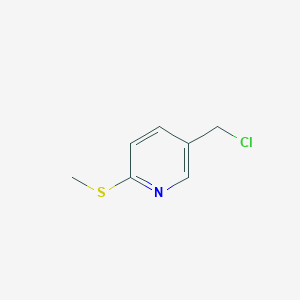

5-(Chloromethyl)-2-(methylthio)pyridine is a pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 5-position and a methylthio (-SMe) group at the 2-position. This compound is of interest in organic synthesis due to its reactive chloromethyl group, which enables further functionalization, and the electron-donating methylthio substituent, which modulates the pyridine ring’s electronic properties.

Propiedades

Fórmula molecular |

C7H8ClNS |

|---|---|

Peso molecular |

173.66 g/mol |

Nombre IUPAC |

5-(chloromethyl)-2-methylsulfanylpyridine |

InChI |

InChI=1S/C7H8ClNS/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3 |

Clave InChI |

HSDMHNBIBKTMMN-UHFFFAOYSA-N |

SMILES canónico |

CSC1=NC=C(C=C1)CCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The substituents on the pyridine ring significantly influence physical properties (e.g., melting point, solubility) and reactivity. Below is a comparison of key analogs:

Key Observations :

- Electron-withdrawing vs.

- Steric effects : Bulky substituents (e.g., phenyl in 5-(Chloromethyl)-2-phenylpyrimidine) elevate melting points due to enhanced crystal packing .

- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, as seen in ligand synthesis (e.g., L1–L4 in sulfur-bridged ligands) .

Data Limitations and Inferences

- Absence of direct data : The exact properties of 5-(Chloromethyl)-2-(methylthio)pyridine are inferred from analogs. For instance, its melting point is expected to fall between 67–98°C based on similar chloromethyl pyridines .

- Electronic effects : The methylthio group’s electron-donating nature likely increases the pyridine ring’s nucleophilicity compared to methoxy or chloro analogs .

Métodos De Preparación

Cyclization of Benzylamine and Propionaldehyde

A foundational step involves condensing benzylamine with propionaldehyde to form 1-benzyl-3-picoline (compound 1, 90% yield). Subsequent acetylation with triethylamine and acetic anhydride yields compound 2, which undergoes chlorination using POCl₃ and DMF at 100°C for 17 hours to produce 2-chloro-5-methylpyridine (compound 3, 84% yield).

Reaction Conditions:

-

Solvent: Toluene for acetylation; POCl₃/DMF for chlorination.

-

Temperature: 100°C for chlorination.

-

Key Catalyst: POCl₃ activates the ring for electrophilic substitution.

Direct Chlorination of 3-Picoline

Alternative methods use 3-picoline as the starting material. In a buffered system (pH 4–5) with nitrobenzene as the solvent and phosphorus trichloride as the initiator, chlorination at 120–160°C yields 2-chloro-5-methylpyridine with 89–91% efficiency.

Optimization Parameters:

-

Buffer: Sodium dihydrogen phosphate stabilizes the pH.

-

Chlorine Flow Rate: Controlled to minimize byproducts like trichloromethyl derivatives.

Chlorination to 2-Chloro-5-chloromethylpyridine

Sulfuryl Chloride-Mediated Chlorination

Treating 2-chloro-5-methylpyridine with sulfuryl chloride (SO₂Cl₂) and azodiisobutyronitrile (AIBN) in benzene at 55°C introduces the chloromethyl group. This radical-initiated reaction achieves 85–90% conversion to 2-chloro-5-chloromethylpyridine (compound 4).

Critical Factors:

Gas-Phase Chlorination with Acid Acceptors

The European Patent EP0260485A1 describes passing chlorine gas through a mixture of 2-chloro-5-methylpyridine, sodium carbonate, and carbon tetrachloride at 60°C. After 10 hours, the product is isolated with 78% yield.

Advantages:

-

Solvent: Carbon tetrachloride minimizes side reactions.

-

Acid Acceptor: Sodium carbonate neutralizes HCl, preventing protonation of the pyridine ring.

Substitution of Chlorine with Methylthio Group

Nucleophilic Aromatic Substitution

Replacing the 2-chloro group in 2-chloro-5-chloromethylpyridine with methylthio requires a nucleophilic agent like sodium methanethiolate (NaSMe). In dimethylformamide (DMF) at 120°C, the reaction proceeds via an SNAr mechanism, yielding 5-(chloromethyl)-2-(methylthio)pyridine.

Conditions:

-

Base: Triethylamine or DBU enhances nucleophilicity.

-

Catalyst: Copper(I) iodide accelerates substitution.

Example Protocol:

-

Dissolve 2-chloro-5-chloromethylpyridine (10 mmol) in DMF.

-

Add NaSMe (12 mmol) and CuI (0.1 mmol).

-

Heat at 120°C for 12 hours under nitrogen.

-

Isolate product via column chromatography (70% yield).

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Mitigation

Q & A

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-(methylthio)pyridine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine precursor (e.g., 2-methylthio-pyridine) can undergo chloromethylation using formaldehyde and hydrochloric acid under controlled pH (8–10) to introduce the chloromethyl group. Reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for pyridine:chloromethylating agent) are critical to minimize side products like di- or tri-substituted derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR should show distinct peaks for the chloromethyl group (δ 4.5–5.0 ppm, singlet) and methylthio group (δ 2.5–2.7 ppm, singlet). C NMR confirms the pyridine ring carbons and substituents .

- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 189.6 (CHClNS) .

- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 44.34%, H: 3.71%) .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound while minimizing competing side reactions?

- Methodological Answer :

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of the chloromethyl group .

- In Situ Monitoring : Employ HPLC or TLC (R ~0.5 in hexane:EtOAc 3:1) to track intermediate formation and adjust reagent addition dynamically .

Q. How do structural modifications of this compound influence its bioactivity, and how can contradictory cytotoxicity data be resolved?

- Methodological Answer :

- SAR Studies : Replace the methylthio group with bulkier substituents (e.g., trifluoromethyl) to assess changes in cytotoxicity. For example, analogues like 5-(Chloromethyl)-2-(trifluoromethyl)pyridine show enhanced activity against Caco-2 cells (IC = 2.3 μM) due to increased lipophilicity .

- Data Reconciliation : Cross-validate cytotoxicity assays (MTT vs. ATP-based) and control for metabolic interference from residual solvents (e.g., DMSO ≤0.1%). Contradictions in IC values may arise from cell line heterogeneity or assay protocols .

Q. What mechanistic pathways explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying nucleophiles (e.g., amines, thiols). The chloromethyl group undergoes S2 substitution with primary amines (k ≈ 0.05 Ms at 25°C), while steric hindrance slows reactivity with secondary amines .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal transition state stabilization via hyperconjugation between the pyridine ring and leaving group (Cl) .

Safety and Handling

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity : Classified as a skin irritant (GHS Category 2) and respiratory sensitizer. Use PPE (nitrile gloves, respirator) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the chloromethyl group .

Analytical and Data Analysis

Q. How can HPLC methods be developed to quantify trace impurities in this compound?

- Methodological Answer :

- Column : C18 reverse-phase column (5 μm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm. Calibrate with spiked samples of common impurities (e.g., dichloromethyl derivatives) to achieve LOD ≤0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.